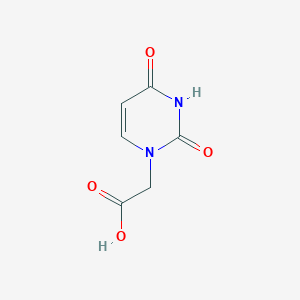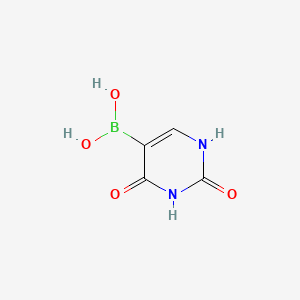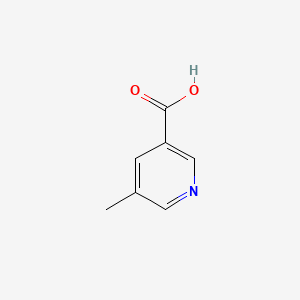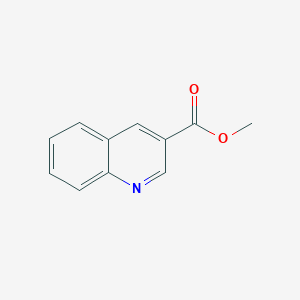![molecular formula C10H6N4 B1295783 Pyrazino[2,3-f]quinoxaline CAS No. 231-23-2](/img/structure/B1295783.png)
Pyrazino[2,3-f]quinoxaline
Vue d'ensemble
Description
Pyrazino[2,3-f]quinoxaline is a heterocyclic compound that consists of a fused ring system containing both pyrazine and quinoxaline moieties
Mécanisme D'action
Target of Action
Pyrazino[2,3-f]quinoxaline (PQ) is a versatile compound with a wide range of applications. It has been used as a π-linker in D–π–A type dyes , and as a photosensitizer in photodynamic therapy . The primary targets of PQ are therefore the light-absorbing molecules and cells in these applications.
Mode of Action
PQ exhibits strong linear absorption within the 400–600 nm range and a desirable two-photon absorption cross section within the 740–1000 nm range . This allows it to absorb light energy effectively and transfer it to other molecules or cells. In photodynamic therapy, for example, PQ can absorb light and transfer the energy to oxygen molecules, producing singlet oxygen .
Biochemical Pathways
Singlet oxygen can cause damage to cells, leading to cell death . This is beneficial in the context of photodynamic therapy, where the goal is to kill cancer cells.
Pharmacokinetics
A water-soluble derivative of pq, pqs-peg5, has been synthesized . This suggests that modifications can be made to improve the solubility and bioavailability of PQ.
Result of Action
The primary result of PQ’s action is the production of singlet oxygen, which can cause cell death . This makes it a valuable tool in photodynamic therapy. Additionally, PQ has been used in dye-sensitized solar cells, where it contributes to a power conversion efficiency of 6.86% .
Action Environment
The action of PQ is influenced by the presence of light, as its primary mode of action involves light absorption Therefore, the efficacy of PQ in applications like photodynamic therapy and solar cells is likely to be influenced by the intensity and wavelength of the light source
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino[2,3-f]quinoxaline typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds. One common method is the reaction of ortho-phenylenediamine with glyoxal under acidic conditions, which leads to the formation of the quinoxaline ring system . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using high-temperature and strong acid catalysts. The use of microwave irradiation and nanoparticle catalysts has also been explored to improve yields and reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazino[2,3-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under basic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Pyrazino[2,3-f]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of π-conjugated polymers and other complex organic molecules.
Biology: Employed in the development of photosensitizers for bioimaging and photodynamic therapy.
Medicine: Investigated for its potential as a kinase inhibitor and its role in cancer treatment.
Industry: Utilized in the production of organic thin-film transistors and dye-sensitized solar cells
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A benzopyrazine system with similar structural features but lacking the additional fused ring of pyrazino[2,3-f]quinoxaline.
Pyrrolo[2,3-b]quinoxaline: Another fused heterocyclic compound with a pyrrole ring instead of a pyrazine ring.
Quinolin-8-amines: Isomerically related compounds with valuable scaffolds in organic synthesis.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for applications in materials science, particularly in the development of semiconducting polymers and advanced photodynamic therapy agents .
Propriétés
IUPAC Name |
pyrazino[2,3-f]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSGFMWKZVZOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=NC=CN=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276634 | |
| Record name | Pyrazino[2,3-f]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231-23-2 | |
| Record name | Pyrazino[2,3-f]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pyrazino[2,3-f]quinoxaline?
A1: this compound has the molecular formula C10H6N4 and a molecular weight of 182.19 g/mol. []
Q2: How does the structure of this compound influence its coordination behavior with metal ions?
A2: this compound acts as a multi-modal bridging ligand, meaning it can bind to metal ions through multiple nitrogen atoms. [] The specific binding mode depends on factors like the metal ion, counterion, and solvent used. For instance, with silver(I), it forms three-dimensional frameworks where the ligand bridges [Ag(pyq)]∞ tubes. [] These frameworks can adopt different structures based on the anion size, highlighting the impact of steric effects. [] In contrast, with copper(II) and in the presence of malate ligands, this compound coordinates through two nitrogen atoms to form a mononuclear unit within a larger dinuclear complex. [, ]
Q3: What spectroscopic techniques have been used to characterize this compound and its derivatives?
A3: Both 1H and 13C NMR spectroscopy have been extensively used for structural characterization of this compound and its derivatives. [] These techniques help assign proton and carbon signals, determine substitution patterns, and understand the electronic environment within the molecule. [] For example, selective decoupling experiments and analysis of substituent-induced chemical shifts were crucial for complete spectral assignments. []
Q4: Can you describe the synthesis of this compound derivatives?
A4: Pyrazino[2,3-f]quinoxalines can be synthesized starting from 6-nitroquinoxalines. [, ] These are first converted to 5-amino-6-nitroquinoxalines through amination with hydroxylamine. [, ] Subsequent reduction yields 5,6-diaminoquinoxalines, which upon condensation with suitable α-dicarbonyl compounds, form the desired substituted Pyrazino[2,3-f]quinoxalines. [, ] This synthetic pathway allows for the incorporation of diverse substituents, leading to a library of derivatives.
Q5: How do the electronic properties of this compound affect its behavior in multimetallic complexes?
A5: When incorporated into oxo-centered triruthenium cluster dimers and trimers, the ortho-metallation of this compound significantly impacts the electronic communication between the triruthenium centers. [] This effect is evident through the splitting of redox waves in electrochemical measurements, indicating that the bridging ligand's properties influence the overall electronic structure of the multimetallic assembly. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)


